

# Quinoxyfen's Efficacy Against DMI-Resistant Powdery Mildew: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in powdery mildew populations poses a significant threat to agriculture worldwide. Demethylation inhibitor (DMI) fungicides, a cornerstone of disease management, are increasingly compromised by resistant strains of pathogens like Blumeria graminis and Erysiphe necator. This guide provides a comparative analysis of **quinoxyfen**, a fungicide with a distinct mode of action, and its performance against DMI-resistant powdery mildew, supported by available experimental data and detailed methodologies.

## Introduction to Quinoxyfen and DMI Resistance

**Quinoxyfen** is a protective fungicide belonging to the quinoline chemical class (FRAC Group 13).[1][2] It is utilized to manage powdery mildew on a variety of crops, including cereals and grapes.[1][3] Its unique mode of action makes it a valuable tool in resistance management programs, particularly where DMI resistance is prevalent.

DMIs (FRAC Group 3) function by inhibiting the C14-demethylase enzyme (encoded by the Cyp51 gene), which is crucial for sterol biosynthesis in fungi.[4] Resistance to DMIs in powdery mildew typically arises from specific point mutations in the Cyp51 gene, such as Y136F and K147Q, or through the overexpression of the target gene, which reduces the fungicide's binding efficacy.[4]



## **Comparative Performance of Quinoxyfen**

Field observations and studies indicate that **quinoxyfen** can provide effective control of powdery mildew populations that exhibit reduced sensitivity to DMI fungicides. Due to its different target site, there is no cross-resistance between **quinoxyfen** and DMI fungicides.

A study on Blumeria graminis f. sp. tritici (wheat powdery mildew) demonstrated that proquinazid, which is in the same chemical group as **quinoxyfen** and shares a positive cross-resistance relationship, effectively controlled isolates that were resistant or less sensitive to the DMI fungicide tebuconazole.[5][6] Furthermore, field trials in vineyards with confirmed DMI and QoI resistance have shown that **quinoxyfen** (Quintec) still provides excellent efficacy against grape powdery mildew.[7] In one multi-year study at a vineyard with detected **quinoxyfen**-resistant isolates, **quinoxyfen**'s performance in controlling grape powdery mildew was comparable to, or only slightly less effective than, the DMI myclobutanil and the SDHI boscalid. [2][8]

**Data Summary: Fungicide Performance** 



Fungicide Class	Active Ingredien t	FRAC Code	Target Pathogen	Resistanc e Status of Pathogen	Performa nce Summary	Citation(s )
Quinoline	Quinoxyfen	13	Erysiphe necator (Grape Powdery Mildew)	DMI- Resistant	Provided good control, similar to or slightly less than myclobutan il.	[2][7][8]
Quinoline	Proquinazi d (cross- resistance with Quinoxyfen )	13	Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)	Tebuconaz ole- Resistant/L ess Sensitive	Controlled resistant isolates effectively.	[5][6]
DMI	Myclobutan il	3	Erysiphe necator (Grape Powdery Mildew)	Mixed Population	Standard fungicide, used as a comparativ e benchmark . Performan ce can be compromis ed by resistance.	[2][8]
DMI	Tebuconaz ole	3	Blumeria graminis f. sp. tritici (Wheat	Sensitive vs. Resistant	Efficacy is significantly reduced against isolates	[9]

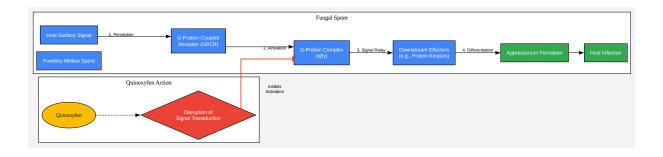


			Powdery Mildew)		with Cyp51 mutations.	
Other Alternative s	Metrafenon e	50	Erysiphe necator (Grape Powdery Mildew)	Mixed Population	Provided excellent powdery mildew control.	[8]
Other Alternative s	Benzovindi flupyr	7	Erysiphe necator (Grape Powdery Mildew)	Mixed Population	Provided excellent powdery mildew control.	[8]

## Signaling Pathways and Resistance Mechanisms Quinoxyfen's Mode of Action

**Quinoxyfen**'s primary mode of action is the disruption of signal transduction pathways in the early stages of fungal development. It interferes with G-protein signaling, which is essential for host recognition, germination, and the formation of the appressorium (the structure used to penetrate the host plant).[10] By disrupting these initial infection steps, it acts as a potent protectant fungicide. Recent studies also suggest that **quinoxyfen** may inhibit serine esterase activity, which has downstream effects on the signaling cascade.[10]





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Caption: **Quinoxyfen** disrupts G-protein signaling, preventing appressorium formation.

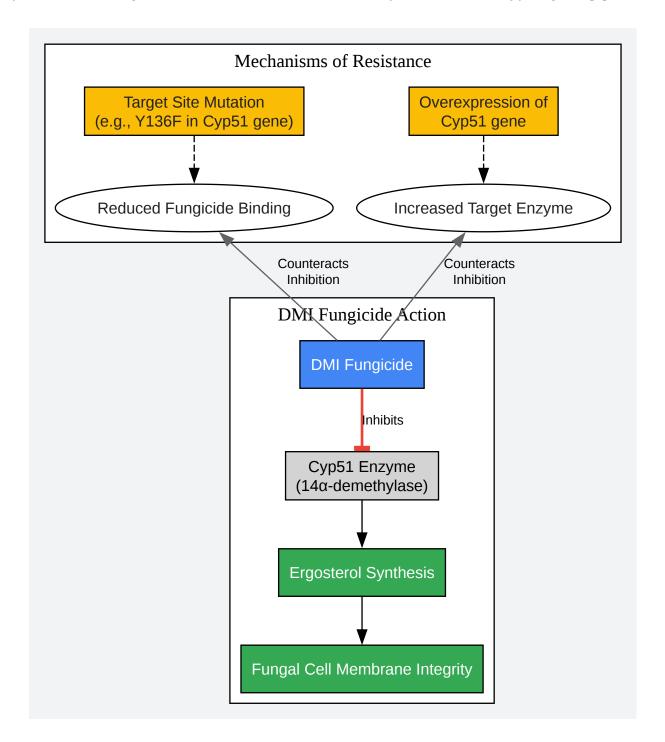
### **DMI Resistance Mechanism**

Resistance to DMI fungicides in powdery mildew is a quantitative trait that develops gradually. [9] The primary mechanisms involve the target of the fungicide, the Cyp51 gene.

- Target Site Modification: Point mutations (single nucleotide polymorphisms) in the Cyp51
  gene lead to amino acid substitutions in the C14-demethylase enzyme. These changes alter
  the three-dimensional structure of the enzyme's active site, reducing its binding affinity for
  DMI fungicides while still allowing it to perform its essential function in sterol biosynthesis.
- Gene Overexpression: Fungal isolates may develop mechanisms to increase the production of the C14-demethylase enzyme. With an excess of the target protein, the standard dose of the DMI fungicide is insufficient to inhibit all enzyme activity, allowing the fungus to survive.



• Combined Mechanisms: Often, the highest levels of resistance are observed in isolates that possess both target site mutations and exhibit overexpression of the Cyp51 gene.[9]



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Caption: DMI resistance occurs via Cyp51 mutation or overexpression, reducing fungicide efficacy.



## Experimental Protocols Fungicide Sensitivity Bioassay (Detached Leaf Method)

This protocol is a standard method for determining the effective concentration (EC50) of a fungicide required to inhibit 50% of fungal growth.

Objective: To assess the sensitivity of powdery mildew isolates to various concentrations of **quinoxyfen** and DMI fungicides.

#### Materials:

- Healthy, young, susceptible host plant leaves (e.g., wheat, barley, or grape).
- Fungicide stock solutions (e.g., quinoxyfen, tebuconazole) of known concentrations.
- Sterile distilled water.
- Agar medium (e.g., 1% water agar).
- Petri dishes or multi-well plates.
- Freshly collected powdery mildew spores from sensitive (wild-type) and suspected resistant isolates.
- Micropipettes, sterile inoculation tools.
- Incubation chamber with controlled light, temperature, and humidity.
- Stereomicroscope for assessment.

#### Methodology:

- Leaf Preparation: Detach young, fully expanded leaves from healthy, unsprayed host plants.
   Wash them gently with sterile water and place them adaxial (upper) side up on the surface of the agar in Petri dishes.
- Fungicide Dilution Series: Prepare a serial dilution of each fungicide to be tested. A typical series might include concentrations of 0, 0.01, 0.1, 1, 10, and 100 mg/L, plus a water-only



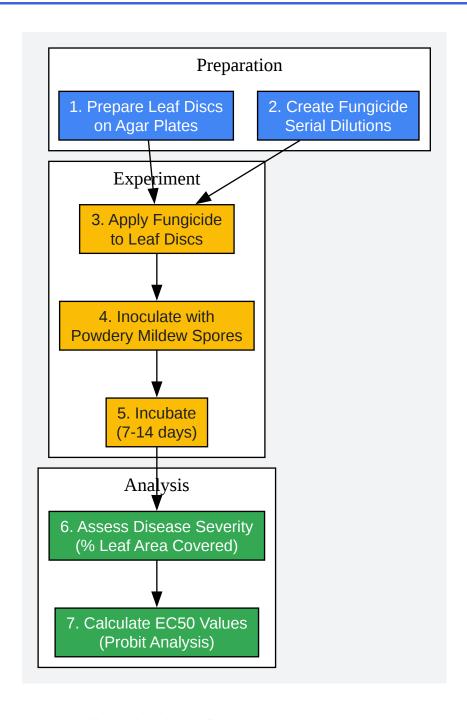




control. The specific range should be optimized to capture the full dose-response curve for both sensitive and resistant isolates.

- Treatment Application: Apply a precise volume (e.g., 50-100 μL) of each fungicide dilution evenly onto the surface of the prepared leaf discs. Allow the solution to dry in a laminar flow hood.
- Inoculation: Using a fine brush or by gently tapping an infected leaf, inoculate the treated leaf discs with powdery mildew conidia. Aim for a uniform, but not overly dense, spore distribution.
- Incubation: Seal the plates and incubate them in a controlled environment chamber (e.g., 20-22°C with a 12-hour photoperiod) for 7-14 days, depending on the pathogen and host.
- Assessment: After the incubation period, assess the percentage of the leaf area covered by powdery mildew mycelium under a stereomicroscope for each fungicide concentration.
- Data Analysis: Calculate the percent inhibition of fungal growth for each concentration relative to the untreated control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate-fungicide combination.





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Caption: Workflow for a detached leaf fungicide sensitivity bioassay.

## **Conclusion and Recommendations**

**Quinoxyfen** remains an effective tool for managing powdery mildew, including populations with established resistance to DMI fungicides. Its unique mode of action, which disrupts fungal



signal transduction, prevents cross-resistance with site-specific fungicides like DMIs, QoIs, and SDHIs.

For sustainable disease control and to mitigate the development of resistance to **quinoxyfen** itself, the following strategies are recommended:

- Fungicide Rotation: Alternate applications of **quinoxyfen** (FRAC 13) with fungicides from different FRAC groups, such as SDHIs (FRAC 7) or benzophenones (FRAC 50).[8]
- Mixtures: When appropriate and permitted by labels, use tank-mixtures of quinoxyfen with a
  multi-site fungicide (e.g., sulfur) to broaden the spectrum of control and reduce selection
  pressure.
- Integrated Pest Management (IPM): Combine chemical control with cultural practices such as selecting resistant cultivars, ensuring proper air circulation, and managing irrigation to create an environment less favorable for disease development.
- Monitoring: Regularly monitor pathogen populations for shifts in fungicide sensitivity to guide treatment decisions and preserve the efficacy of available fungicides.

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